alpha-Naphthol glucuronide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

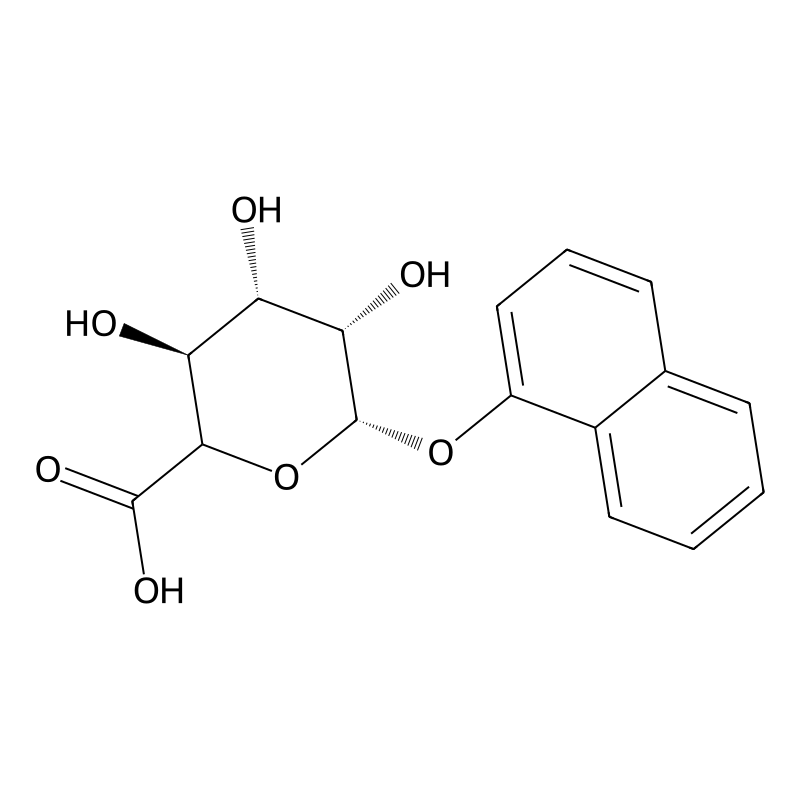

Alpha-Naphthol glucuronide is a metabolite formed from the conjugation of alpha-naphthol with glucuronic acid. This compound is part of the metabolic pathway for naphthalene, a polycyclic aromatic hydrocarbon. Alpha-naphthol itself is derived from the oxidation of naphthalene, which undergoes various metabolic transformations primarily in the liver. The glucuronidation process serves to increase the solubility of alpha-naphthol, facilitating its excretion from the body via urine.

The metabolic conversion of naphthalene to alpha-naphthol glucuronide involves several key reactions:

- Oxidation: Naphthalene is first oxidized to form reactive epoxide intermediates, primarily 1,2-naphthalene oxide.

- Hydrolysis: The epoxide can then be hydrolyzed to yield alpha-naphthol and other hydroxylated metabolites such as 1,2-dihydroxynaphthalene.

- Glucuronidation: Alpha-naphthol is subsequently conjugated with glucuronic acid through the action of UDP-glucuronosyltransferases, forming alpha-naphthol glucuronide .

This glucuronidation reaction enhances the compound's water solubility, making it easier for the body to eliminate.

Alpha-Naphthol has been noted for its biological activities, particularly its potential toxicity. It exhibits hemolytic activity, which can lead to oxidative stress and damage to red blood cells, especially in individuals with glucose-6-phosphate dehydrogenase deficiency. This compound may also be involved in other toxicological effects observed with naphthalene exposure, such as liver damage and oxidative stress in various tissues . Additionally, alpha-naphthol has been studied for its role as a biomarker for naphthalene exposure due to its presence in urine following exposure.

Alpha-Naphthol glucuronide can be synthesized through biological or chemical methods:

- Biological Synthesis: In vivo synthesis occurs predominantly in the liver where naphthalene is metabolized through cytochrome P450 enzymes to form alpha-naphthol, which is then conjugated with glucuronic acid.

- Chemical Synthesis: Laboratory synthesis can involve the direct reaction of alpha-naphthol with glucuronic acid derivatives in the presence of acid catalysts or enzymes that facilitate glucuronidation .

Alpha-Naphthol glucuronide has several applications:

- Biomarker for Exposure: It serves as a biomarker for assessing human exposure to naphthalene and related compounds.

- Toxicology Studies: The compound is used in research to study metabolic pathways and toxicological effects associated with polycyclic aromatic hydrocarbons.

- Pharmaceutical Research: Understanding its metabolism can aid in drug development processes where similar compounds are involved.

Research into interaction studies involving alpha-naphthol glucuronide primarily focuses on its metabolic interactions and potential toxicological implications. For instance:

- Drug Interactions: Studies have shown that substances that inhibit or induce cytochrome P450 enzymes can affect the metabolism of naphthalene and subsequently alter levels of alpha-naphthol and its glucuronide in biological systems.

- Toxicological Interactions: The presence of alpha-naphthol can influence the toxicity profiles of other compounds due to its reactive nature and ability to generate oxidative stress .

Several compounds are structurally or functionally similar to alpha-naphthol glucuronide. Here are some noteworthy comparisons:

| Compound | Structure Type | Unique Properties |

|---|---|---|

| Beta-Naphthol | Hydroxylated naphthalene | Less toxic than alpha-naphthol; used in dyes |

| 1-Naphthyl Glucuronide | Glucuronide derivative | Similar metabolic pathway; lower hemolytic activity |

| 2-Naphtol | Hydroxylated naphthalene | Exhibits different solubility and reactivity |

| Naphthalene | Polycyclic aromatic hydrocarbon | Parent compound leading to all derivatives |

Alpha-Naphthol glucuronide is unique due to its specific formation from alpha-naphthol and its significant role as a biomarker for naphthalene exposure, along with its pronounced hemolytic activity compared to other derivatives.